molecular formula C15H16FN3O3S2 B4402928 4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4402928
M. Wt: 369.4 g/mol
InChI Key: FKZIPODQEHXFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key regulator of B-cell receptor signaling and plays a crucial role in the development and activation of B-cells. TAK-659 has been shown to be effective in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL).

Mechanism of Action

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide targets BTK, which is a key regulator of B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor and initiates downstream signaling pathways that lead to cell proliferation and survival. This compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against BTK, with an IC50 of 0.85 nM. In addition to its effects on BTK, this compound has also been shown to inhibit other kinases, including JAK3 and ITK. This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies, including CLL and NHL.

Advantages and Limitations for Lab Experiments

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has several advantages for use in lab experiments. It has a high degree of selectivity for BTK, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, this compound has some limitations, including the potential for drug resistance and the need for combination therapy with other agents to achieve optimal efficacy.

Future Directions

There are several potential future directions for the development and use of 4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide. One area of focus is the development of combination therapies that target multiple signaling pathways in B-cell malignancies. Another area of focus is the development of biomarkers that can predict response to this compound and other BTK inhibitors. Finally, there is ongoing research into the potential use of this compound in other disease indications, including autoimmune disorders and solid tumors.

Scientific Research Applications

4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide has been extensively studied in preclinical models and has shown promising results in the treatment of B-cell malignancies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation. In vivo studies have also demonstrated the efficacy of this compound in xenograft models of CLL and NHL.

properties

IUPAC Name

4-fluoro-3-piperidin-1-ylsulfonyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O3S2/c16-12-5-4-11(14(20)18-15-17-6-9-23-15)10-13(12)24(21,22)19-7-2-1-3-8-19/h4-6,9-10H,1-3,7-8H2,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZIPODQEHXFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=NC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 2
Reactant of Route 2
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 3
Reactant of Route 3
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 4
Reactant of Route 4
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 5
Reactant of Route 5
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide
Reactant of Route 6
Reactant of Route 6
4-fluoro-3-(1-piperidinylsulfonyl)-N-1,3-thiazol-2-ylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.